N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine
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Overview
Description
N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The presence of the cyclopropyl and trifluoromethyl groups in the compound adds unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with cyclopropyl and trifluoromethyl reagents. One common method involves the use of cyclopropylamine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-N-(trifluoromethyl)piperidin-3-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15F3N2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14(7-3-4-7)8-2-1-5-13-6-8/h7-8,13H,1-6H2 |
InChI Key |
LWIKUVSTCQAXST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
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